N-[4-({[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)phenyl]acetamide
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Overview
Description
N-[4-({[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)phenyl]acetamide is a complex organic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a pyridine ring, and a sulfamoyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the pyrazole and pyridine intermediates. These intermediates are then coupled using a sulfamoylation reaction. Common reagents used in these reactions include acetic anhydride, pyridine, and various catalysts to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reagent addition is crucial for the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
N-[4-({[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[4-({[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[4-({[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
Uniqueness
N-[4-({[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)phenyl]acetamide stands out due to its unique combination of a pyrazole ring, a pyridine ring, and a sulfamoyl group. This structure provides it with distinct chemical properties and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[4-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methylsulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-13(24)21-14-6-8-16(9-7-14)27(25,26)20-12-15-11-18(22-23(15)2)17-5-3-4-10-19-17/h3-11,20H,12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIUBXOFBYZRCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=NN2C)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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